![molecular formula C10H15N3O B3136196 [4-(Pyrimidin-2-yloxy)cyclohexyl]amine CAS No. 412290-39-2](/img/structure/B3136196.png)
[4-(Pyrimidin-2-yloxy)cyclohexyl]amine
Descripción general
Descripción
[4-(Pyrimidin-2-yloxy)cyclohexyl]amine: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a cyclohexylamine structure substituted with a pyrimidin-2-yloxy group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine typically involves the reaction of cyclohexylamine with a pyrimidin-2-yloxy derivative under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are essential for optimizing the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Pyrimidin-2-yloxy)cyclohexyl]amine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the pyrimidin-2-yloxy group or the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Pyrimidin-2-yloxy)cyclohexyl]amine is used as a reactant in the synthesis of various organic compounds, including inhibitors for specific enzymes .
Biology and Medicine: It is used in the preparation of dipeptidyl peptidase IV inhibitors, which are studied for their role in the treatment of diabetes .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine involves its interaction with specific molecular targets, such as enzymes. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby modulating biological pathways involved in glucose metabolism .
Comparación Con Compuestos Similares
Trans-4-(Pyrimidin-2-yloxy)cyclohexanamine: A closely related compound with similar structural features and applications.
Cyclohexylamine derivatives: Various derivatives of cyclohexylamine with different substituents on the cyclohexyl ring.
Uniqueness: What sets [4-(Pyrimidin-2-yloxy)cyclohexyl]amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a precursor for enzyme inhibitors highlights its significance in medicinal chemistry .
Propiedades
IUPAC Name |
4-pyrimidin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJTDVIWSPFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
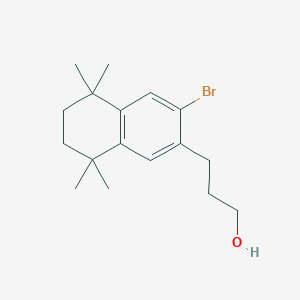

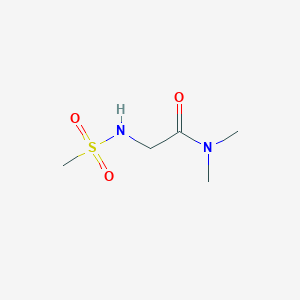
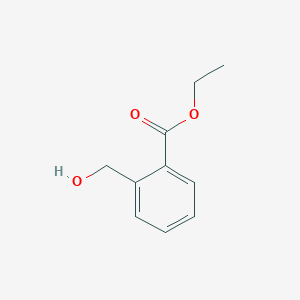
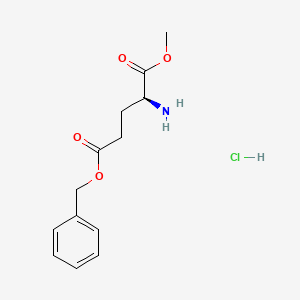
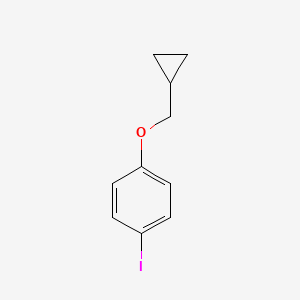
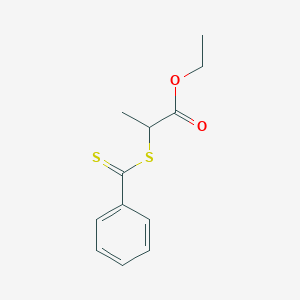
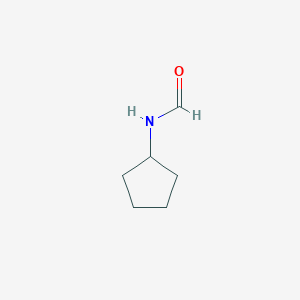
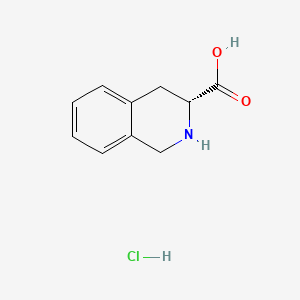


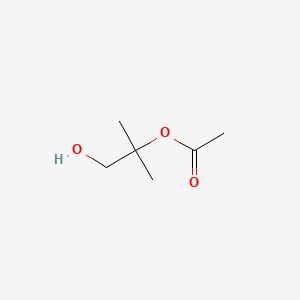
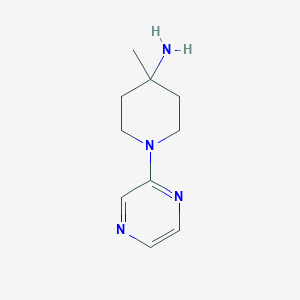
![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)
